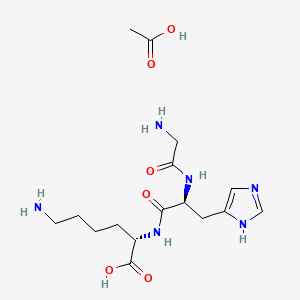Prezatide monoacetate
CAS No.: 72957-37-0
Cat. No.: VC2274662
Molecular Formula: C16H28N6O6
Molecular Weight: 400.43 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72957-37-0 |
|---|---|
| Molecular Formula | C16H28N6O6 |
| Molecular Weight | 400.43 g/mol |
| IUPAC Name | acetic acid;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C14H24N6O4.C2H4O2/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4)/t10-,11-;/m0./s1 |
| Standard InChI Key | MGNUTAFMLGJBGV-ACMTZBLWSA-N |
| Isomeric SMILES | CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
| SMILES | CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
| Canonical SMILES | CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Introduction
Chemical Structure and Properties
Understanding the chemical properties of prezatide monoacetate provides critical insight into its biological functionality and potential applications.
Chemical Identification and Structure
Prezatide monoacetate has a defined molecular structure characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 72957-37-0 |
| Molecular Formula | C₁₆H₂₈N₆O₆ |
| Molecular Weight | 400.43 g/mol |
| IUPAC Name | (2S)-6-amino-2-[(2S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanamido]hexanoic acid; acetic acid |
| UNII | 8AA809EUS9 |
The compound's structure features the tripeptide sequence with an acetate group, contributing to its stability and biological activity .
Physicochemical Properties
The physicochemical profile of prezatide monoacetate influences its behavior in biological systems and pharmaceutical formulations:
| Property | Value |
|---|---|
| Water Solubility | 3.14 mg/mL |
| LogP | -3 to -5.1 |
| pKa (Strongest Acidic) | 3.46 |
| pKa (Strongest Basic) | 10.2 |
| Hydrogen Acceptor Count | 7 |
| Hydrogen Donor Count | 6 |
| Polar Surface Area | 176.22 Ų |
| Rotatable Bond Count | 11 |
These properties contribute to prezatide monoacetate's water solubility and its ability to interact with biological membranes and receptors, which are essential for its therapeutic effects .
Biological Activities
Prezatide monoacetate demonstrates multiple biological activities that make it valuable for various applications. These activities stem from its unique molecular structure and copper-binding properties.
Wound Healing Promotion
One of the most well-documented biological activities of prezatide monoacetate is its ability to promote wound healing. Similar peptides have been shown to accelerate the scratch-healing of keratinocytes and human fibroblasts in a time- and concentration-dependent manner, suggesting mechanisms that may be relevant to understanding how prezatide monoacetate functions .
Research into wound-healing peptides has demonstrated significant effects on tissue repair processes through:
-
Promotion of cell migration and proliferation
-
Enhancement of extracellular matrix synthesis
-
Modulation of inflammatory responses in the wound environment
Anti-inflammatory Effects
Prezatide monoacetate has demonstrated anti-inflammatory properties that contribute to its therapeutic potential. Studies have indicated that it may reduce inflammatory responses in various tissues, which could explain part of its wound-healing efficacy.
Applications in Cosmetic and Pharmaceutical Fields
The diverse biological activities of prezatide monoacetate have led to its application in multiple fields, with potential for expanded use in the future.
Cosmetic Applications
Prezatide monoacetate is widely utilized in cosmetic formulations for both skin and hair care products. Its incorporation into these products is primarily based on its ability to:
-
Enhance skin elasticity and firmness
-
Promote skin rejuvenation processes
-
Improve hair health and appearance
These effects make prezatide monoacetate a valuable ingredient in anti-aging formulations, skin repair products, and hair care solutions targeting damaged or aging hair.
Chronic Obstructive Pulmonary Disease
Research is ongoing regarding the potential benefits of prezatide monoacetate in treating chronic obstructive pulmonary disease (COPD). The compound's anti-inflammatory properties may be particularly relevant in addressing the inflammatory components of this respiratory condition .
Oncological Research
Studies are exploring the potential applications of prezatide monoacetate in addressing metastatic colon cancer. While this research is still in developmental stages, the compound's biological activities suggest promising avenues for investigation in oncology .
Mechanisms of Action
Understanding the mechanisms through which prezatide monoacetate exerts its biological effects is essential for optimizing its applications and developing related compounds with enhanced properties.
Copper Ion Complexation
A primary mechanism underlying the activity of prezatide monoacetate is its ability to form complexes with copper ions. This copper-binding property is believed to be critical for many of its biological effects, potentially enhancing its interaction with cellular receptors and signaling pathways .
Research suggests that the copper complexes formed by prezatide may facilitate:
-
Enhanced penetration into biological tissues
-
Improved stability in biological environments
-
Modulation of enzymatic activities relevant to tissue repair
-
Regulation of inflammatory processes
Cell Signaling Pathway Modulation
Studies investigating similar peptides with wound-healing properties have identified involvement of key signaling pathways. For instance, research on the wound-healing peptide OA-GL12 has demonstrated that the epidermal growth factor receptor (EGFR) is involved in its scratch-healing promoting activity .
This finding suggests that prezatide monoacetate might also interact with growth factor receptors, potentially explaining its effects on cellular proliferation and migration during wound healing processes.
Research Challenges and Future Directions
Despite the promising applications of prezatide monoacetate, several research challenges remain to be addressed.
Comparative Studies
Research comparing prezatide monoacetate with other bioactive peptides could provide valuable insights into structure-activity relationships and optimize peptide design for specific applications. For example, studies like those conducted with OA-GL12 demonstrate how peptides can promote wound healing through specific cellular mechanisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume